N-[(3-Methoxythiolan-3-yl)methyl]-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-19-15(6-7-20-10-15)9-16-14(18)13-8-11-4-2-3-5-12(11)17-13/h2-5,8,17H,6-7,9-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYXNWQEYNLTDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2=CC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Methoxythiolan-3-yl)methyl]-1H-indole-2-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the methoxytetrahydrothiophene intermediate. This intermediate is then reacted with an indole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound efficiently and consistently.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Methoxythiolan-3-yl)methyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of indole derivatives, including N-[(3-Methoxythiolan-3-yl)methyl]-1H-indole-2-carboxamide. The compound has demonstrated efficacy against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Indole Derivatives in Cancer Therapy
A recent study synthesized a series of indole-based compounds that exhibited notable antiproliferative activity. For instance, compounds derived from indole-2-carboxamides showed effective inhibition against human tumor cells with GI50 values ranging from 15.72 μM to 66 nM, indicating a promising therapeutic index for further development in cancer treatment .
Antimycobacterial Properties
This compound has been evaluated for its activity against Mycobacterium tuberculosis and other mycobacterial species. The compound targets the MmpL3 transporter, crucial for mycolic acid transport in the bacterial cell envelope.
Case Study: Targeting MmpL3
Research has shown that indole-2-carboxamides can inhibit MmpL3 effectively, displaying minimal cytotoxicity against human cells while maintaining potent activity against various mycobacterial strains. Compounds in this class have been reported to have MIC values as low as 0.012 μM against drug-sensitive and multidrug-resistant strains .
Enzyme Inhibition
The compound also exhibits potential as an enzyme inhibitor, particularly targeting fructose-1,6-bisphosphatase (FBPase), which plays a role in gluconeogenesis. Inhibiting this enzyme can be beneficial in managing metabolic disorders such as diabetes.
Case Study: FBPase Inhibition
A series of N-arylsulfonyl-indole-2-carboxamide derivatives were identified as potent FBPase inhibitors, demonstrating IC50 values that suggest their utility in metabolic regulation . This highlights the versatility of indole derivatives in addressing both cancer and metabolic diseases.
Antimicrobial Activity
In addition to its anticancer and antimycobacterial properties, this compound has shown antimicrobial effects against a range of pathogenic bacteria.
Case Study: Broad-Spectrum Antimicrobial Effects
Studies on thiazolyl-indole derivatives revealed significant antimicrobial activity against various bacterial strains, suggesting that modifications to the indole structure can enhance efficacy against resistant pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substitution patterns on the indole ring influence biological activity significantly.
Table: Summary of SAR Findings
| Compound Variant | Activity | Mechanism |
|---|---|---|
| 4,6-Difluoro Indole | High potency against Mtb | MmpL3 inhibition |
| Chlorinated Derivatives | Enhanced antiproliferative | Cell cycle arrest |
| Thiazole Conjugates | Broad-spectrum antimicrobial | Enzyme inhibition |
Mechanism of Action
The mechanism of action of N-[(3-Methoxythiolan-3-yl)methyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Anticancer Potential
- Benzimidazole-linked analogues (e.g., Compound 23, ): Designed as indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors, targeting immunomodulatory pathways in cancer.
Physicochemical Properties
SAR: Structure-activity relationship.
Biological Activity
N-[(3-Methoxythiolan-3-yl)methyl]-1H-indole-2-carboxamide is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Indole Ring : A bicyclic structure that is known for its diverse biological activity.
- Carboxamide Group : Contributes to the compound's solubility and interaction with biological targets.
- Methoxythiolan Substituent : Imparts unique chemical properties that may enhance biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : Similar compounds have been shown to interact with various receptors, including TRPV1 (transient receptor potential vanilloid 1), which is involved in pain perception and inflammatory responses . This interaction may lead to analgesic effects.
- Antimicrobial Activity : Indole derivatives have demonstrated significant antimicrobial properties, particularly against drug-resistant strains of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
- Anticancer Properties : Research indicates that indole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of indole derivatives, this compound was tested against Mycobacterium tuberculosis. The compound demonstrated exceptional activity, with a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, indicating its potential as a novel treatment for tuberculosis .
Case Study 2: Pain Management
A preclinical trial assessed the analgesic effects of this compound in models of chronic pain. Results indicated a marked reduction in pain behaviors in treated subjects compared to controls, suggesting its viability as a therapeutic agent for pain management .
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-[(3-Methoxythiolan-3-yl)methyl]-1H-indole-2-carboxamide and its analogs?
Methodological Answer: The synthesis typically involves coupling indole-2-carboxylic acid derivatives with substituted amines. For example:
- Step 1: Activate the indole-2-carboxylic acid using coupling reagents like EDCI/HOBt or DCC ().
- Step 2: React with amines (e.g., 3-methoxythiolan-3-ylmethylamine) under reflux in aprotic solvents (e.g., DCM, DMF) ().
- Step 3: Purify via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization ().
Yields range from 30% to 56%, depending on substituent steric effects and reaction optimization ().
Q. How is the structural integrity of this compound validated?
Methodological Answer: Key techniques include:
- NMR Spectroscopy: Confirm substituent positions via 1H/13C NMR chemical shifts (e.g., indole NH at δ ~12 ppm; thiolan methoxy at δ ~3.3 ppm) ().
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ peaks with <5 ppm error) ().
- X-ray Crystallography: Resolve 3D conformation (e.g., dihedral angles between indole and thiolan rings) ().
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Antioxidant Activity: Use DPPH (radical scavenging) and FRAP (reducing power) assays. For example, IC50 values for analogs range from 12–25 µM ().
- Antimicrobial Screening: Test against Mycobacterium tuberculosis using microplate Alamar Blue assays (MIC values reported for related compounds: 0.5–2 µg/mL) ().
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?
Methodological Answer:
- Modify Substituents: Halogenation (e.g., Cl, F) on the indole ring enhances antimicrobial activity (). Methoxy groups on the thiolan ring improve solubility but may reduce membrane permeability ().
- Key Finding: In dopamine D3 receptor ligands, elongation of the alkyl chain between indole and the substituent improved selectivity (e.g., Ki values <1 nM for D3R vs. >100 nM for D2R) ().
Table 1: Bioactivity Data for Analogous Compounds
| Compound ID | Activity (IC50/MIC) | Assay Type | Reference |
|---|---|---|---|
| 3j () | 12 µM | DPPH | |
| 11b () | 0.5 µg/mL | Mycobacterium | |
| 29 () | 56% yield | Synthetic yield |
Q. How can computational modeling predict binding modes or pharmacokinetic properties?
Methodological Answer:
Q. How should researchers resolve contradictions in biological data (e.g., varying IC50 values)?
Methodological Answer:
- Standardize Assays: Control variables like solvent (DMSO concentration ≤1%), pH, and incubation time ().
- Validate Purity: Use HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) ().
- Mechanistic Studies: Perform ROS scavenging kinetics or time-kill assays to confirm dose-dependent effects ().
Q. What strategies improve synthetic yield and scalability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
